3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one
Description
3-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a benzylpiperidinyl moiety at position 3 and a phenyl group at position 4. This scaffold is structurally similar to kinase inhibitors and receptor modulators, as evidenced by patented analogs in pyrimidinone-based pharmaceuticals . The compound’s synthesis likely involves Claisen–Schmidt condensation, a method used for analogous dihydropyrimidinones, followed by conjugation with a piperidine derivative .
Properties
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23-16-22(21-9-5-2-6-10-21)25-18-27(23)17-24(29)26-13-11-20(12-14-26)15-19-7-3-1-4-8-19/h1-10,16,18,20H,11-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLBFVJGDRMKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the GluN2B subunit of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function. The GluN2B subunit is particularly important in the negative allosteric modulation of the receptor, which can prevent overstimulation and produce neuroprotective effects.
Mode of Action
The compound interacts with its target by binding to the GluN2B subunit of the NMDA receptor, leading to negative allosteric modulation. This interaction inhibits the receptor’s activity, preventing overstimulation and potentially providing neuroprotective effects.
Biochemical Pathways
The compound’s action primarily affects the glutamatergic signaling pathway, which is involved in synaptic transmission in the central nervous system. By modulating the activity of the NMDA receptor, the compound can influence the downstream effects of this pathway, potentially impacting processes such as synaptic plasticity and neuronal survival.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of the NMDA receptor. By inhibiting the receptor’s activity, the compound can prevent overstimulation of neurons, potentially providing neuroprotective effects. This could have implications for conditions characterized by excessive glutamatergic activity, such as certain neurodegenerative diseases.
Biological Activity
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C31H41N3O6 and features a complex structure that includes a pyrimidinone core and a piperidine moiety. Its structural uniqueness contributes to its biological activity, particularly in modulating various biological pathways.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Modulation : It interacts with various receptors, influencing neurotransmitter systems that are critical in neurological functions.
- Antioxidant Activity : The presence of phenolic groups in its structure suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress.
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
Antitumor Effects
A study investigated the antitumor effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells by activating caspase pathways, leading to increased cell death rates compared to untreated controls.
Neuroprotective Properties
In a neuroprotective study, the compound demonstrated significant protective effects against glutamate-induced toxicity in neuronal cultures. The mechanism was attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit apoptotic signaling pathways.
Anti-inflammatory Activity
Research highlighted the anti-inflammatory potential of this compound in models of acute inflammation. It significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of dihydropyrimidinones exhibit potential antidepressant effects. The structural similarity of 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one to known antidepressants suggests it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. In vivo studies have shown promising results in rodent models, indicating a reduction in depressive-like behaviors when administered at specific dosages.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, thus protecting against neurotoxicity.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Data Tables
Case Study 1: Antidepressant Effects
In a controlled study involving mice subjected to chronic mild stress (CMS), administration of the compound resulted in significant improvements in behavioral tests such as the forced swim test (FST) and the tail suspension test (TST). These findings support its potential use as an antidepressant agent.
Case Study 2: Neuroprotection in Alzheimer’s Disease
A study evaluated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to amyloid-beta peptides. Results indicated a marked decrease in cell death and oxidative markers compared to untreated controls, suggesting its potential for Alzheimer's therapy.
Case Study 3: Cancer Cell Proliferation Inhibition
In vitro experiments demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in viability of MCF-7 breast cancer cells. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations, indicating its potential as an anticancer drug.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at positions 3 and 6, significantly altering molecular weight, lipophilicity, and solubility (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C24H25N3O2.
Preparation Methods
Nucleophilic Substitution
A halogenated dihydropyrimidinone intermediate reacts with 4-benzylpiperidine under basic conditions.
Example :
Reductive Amination
A ketone intermediate undergoes reductive amination with 4-benzylpiperidine using NaBH3CN or H2/Pd-C.
Example :
-
Substrate : 3-(2-Oxoethyl)-6-phenyl-3,4-dihydropyrimidin-4-one.
-
Reagent : 4-Benzylpiperidine, NaBH3CN, MeOH, RT, 12 hours.
Optimization of Catalytic Systems
Catalyst selection critically impacts reaction efficiency (Table 1).
Table 1: Comparative Analysis of Catalysts for Dihydropyrimidinone Synthesis
| Catalyst | Conditions | Yield (%) | Time (min) | Reference |
|---|---|---|---|---|
| [C2O2BBTA][TFA] (ionic liquid) | Solvent-free, 90°C | 99 | 40 | |
| Co(NO3)2·6H2O | Solvent-free, 80°C | 95 | 60 | |
| Bi(NO3)3·5H2O | Solvent-free, 100°C | 88 | 90 | |
| ZrCl4 | Solvent-free, 110°C | 84 | 120 |
Ionic liquids enable rapid, high-yielding reactions due to their dual role as catalysts and solvents. Transition metal catalysts like Co(NO3)2·6H2O offer cost-effective alternatives but require longer reaction times.
One-Pot Tandem Syntheses
Recent advances integrate multiple steps into single-pot protocols to improve atom economy. A Kornblum oxidation/Biginelli reaction sequence converts benzyl halides directly into dihydropyrimidinones:
Procedure :
-
Oxidation : Benzyl bromide → Benzaldehyde using DMSO at 80°C.
-
Biginelli Reaction : Add β-ketoester and urea, irradiate under microwave (300 W, 10 min).
Challenges and Limitations
Q & A
Q. What synthetic routes are recommended for synthesizing 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?
Methodological Answer : The compound can be synthesized via multicomponent Biginelli-like reactions, leveraging aldehydes, β-keto esters, and urea derivatives. Key steps include:
- Catalyst Selection : Use ZnCl₂ or p-toluenesulfonic acid (p-TSA) to accelerate cyclocondensation, as demonstrated in dihydropyrimidinone syntheses .
- Solvent Optimization : Reflux in n-heptane-toluene (1:1) improves yield by balancing polarity and temperature control .
- Purification : Recrystallization from ethanol or acetonitrile enhances purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., benzylpiperidine integration at δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).
- X-ray Crystallography : Resolves torsional angles and hydrogen-bonding networks, critical for conformational analysis (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to contextualize potency variations .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases or GPCRs).
- Data Normalization : Include internal controls (e.g., reference inhibitors) to mitigate assay-specific variability .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., piperidine-linked enzymes) .
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactive sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s efficacy?
Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance target affinity, as seen in related pyridopyrimidines .
- Bioisosteric Replacement : Substitute the benzylpiperidine moiety with morpholine or piperazine analogs to improve solubility .
- Pharmacokinetic Profiling : Measure logP and pKa to balance lipophilicity and ionization, optimizing blood-brain barrier penetration if required .
Q. What strategies mitigate metabolic instability observed in preclinical studies of dihydropyrimidinone derivatives?
Methodological Answer :
- Prodrug Design : Mask labile esters (e.g., ethoxyphenyl groups) with acetyl-protected precursors to enhance plasma stability .
- CYP450 Inhibition Assays : Identify metabolic hotspots via liver microsome incubations and introduce steric hindrance (e.g., methyl groups) to block oxidation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzymatic inhibition data for this compound?
Methodological Answer :
- Assay Replication : Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays) to isolate protocol-driven variability .
- Orthogonal Validation : Cross-verify using SPR (surface plasmon resonance) for binding affinity and enzymatic colorimetric assays .
- Meta-Analysis : Compare datasets across literature, noting species-specific (e.g., human vs. murine) or pH-dependent activity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
